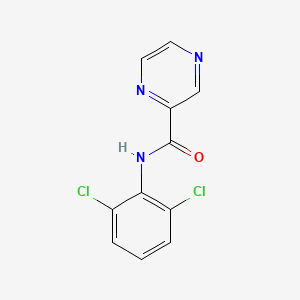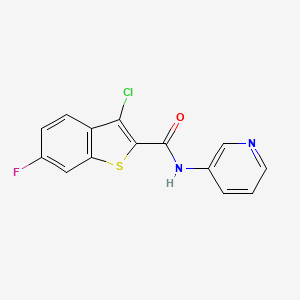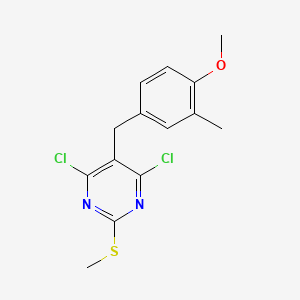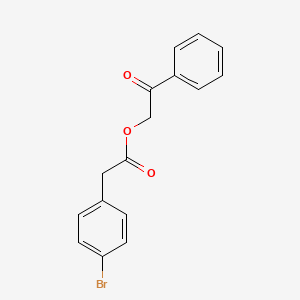
2-oxo-2-phenylethyl (4-bromophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-2-phenylethyl (4-bromophenyl)acetate, also known as bromadol, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It is a potent painkiller that is used in research to study the mechanisms of opioid receptors. Bromadol is structurally similar to fentanyl and has been found to be up to 10,000 times more potent than morphine.
Mecanismo De Acción
Bromadol acts on the mu-opioid receptor to produce analgesia, sedation, and respiratory depression. It also activates the delta-opioid receptor, which may contribute to its antidepressant effects. Bromadol has been found to have a longer duration of action than other opioids, which may make it useful in the treatment of chronic pain.
Biochemical and physiological effects:
Bromadol produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has antitussive and antidiarrheal effects. Bromadol has been found to be less likely to cause nausea and vomiting than other opioids, which may make it more tolerable for some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromadol has several advantages for use in lab experiments. It is highly potent and has a long duration of action, which allows for the study of opioid receptors over an extended period of time. It also has a high affinity for the delta-opioid receptor, which may make it useful for studying the role of this receptor in mood and emotions. However, 2-oxo-2-phenylethyl (4-bromophenyl)acetate has several limitations, including its potential for abuse and addiction, as well as its potential to cause respiratory depression and other adverse effects.
Direcciones Futuras
There are several future directions for research on 2-oxo-2-phenylethyl (4-bromophenyl)acetate. One area of interest is the development of new opioid analgesics that are more effective and have fewer side effects than current treatments. Another area of interest is the study of the delta-opioid receptor and its potential role in the treatment of depression and other mood disorders. Finally, there is a need for further research on the safety and efficacy of this compound, particularly in the context of chronic pain management.
Métodos De Síntesis
The synthesis of 2-oxo-2-phenylethyl (4-bromophenyl)acetate involves the reaction of 4-bromobenzyl cyanide with 2-oxo-2-phenylethyl bromide in the presence of sodium amide. This results in the formation of the intermediate 2-oxo-2-phenylethyl (4-bromobenzyl)amide, which is then converted to this compound through a series of reactions involving acetylation and deprotection.
Aplicaciones Científicas De Investigación
Bromadol has been used in scientific research to study the mechanisms of opioid receptors. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Bromadol has also been found to have a high affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Propiedades
IUPAC Name |
phenacyl 2-(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-8-6-12(7-9-14)10-16(19)20-11-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRGKYYNFAJEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)
![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
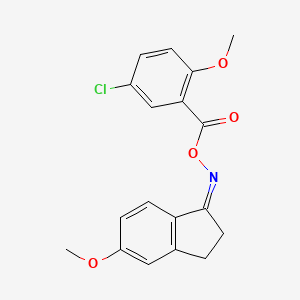
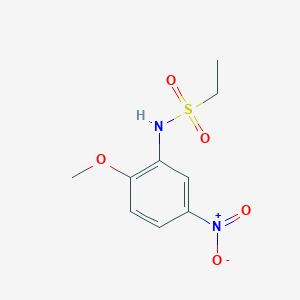
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
